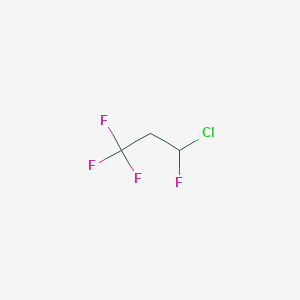

3-Chloro-1,1,1,3-tetrafluoropropane

Overview

Description

3-Chloro-1,1,1,3-tetrafluoropropane is a useful reagent for the fluorination of chloropropenes . It appears as a colorless, odorless, nonflammable liquid .

Synthesis Analysis

The synthesis of this compound involves the fluorination of 1-Propene, 1,3,3,3-tetrachloro- and 1,1,3,3-TETRACHLOROPROPENE . The method of density functional theory (DFT) at B3LYP/6-311++G (d, p) level was employed to estimate the standard enthalpy of formation ΔfHm⊖, the standard Gibbs free energy of formation ΔfGm⊖, and the isobaric heat capacity Cp, m of some compounds during the synthesis .Molecular Structure Analysis

The molecular formula of this compound is C3H3ClF4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . It undergoes oxidation with strong oxidizing agents and under extremes of temperature . The reaction products are hydrochloric acid (HCl), chlorine atom (Cl), and hydrogen fluoride (HF) gas .Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.50 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 42.6±8.0 °C at 760 mmHg, and a vapour pressure of 401.8±0.1 mmHg at 25°C .Scientific Research Applications

Catalytic Reactions

- Dehydrohalogenation Catalysts : 3-Chloro-1,1,1,3-tetrafluoropropane has been used in studies exploring dehydrochlorination and dehydrofluorination reactions. Nanoscopic metal fluorides like AlF3 and BaF2 have been employed as catalysts for these reactions. AlF3 selectively catalyzes dehydrofluorination, while BaF2 is selective for dehydrochlorination (Teinz, Wuttke, Börno, Eicher, & Kemnitz, 2011).

Synthesis and Chemical Analysis

- Synthesis of Fluoropropenes : this compound has been a subject in the synthesis of 1,1,1,3-tetrafluoropropene (HFO-1234ze). Research includes studying the advantages and disadvantages of different synthetic routes (Bo, 2008).

Thermal Properties and Phase Transitions

- Thermodynamic Studies : Investigations have been conducted on the heat capacity and phase transitions of compounds like 1,1,1-trifluoro-3-chloropropane and 1,1,1,3-tetrachloropropane, related to this compound. These studies provide insights into their thermodynamic functions (Kolesov, Vorob’ev, Sarzhina, Pentin, & Timoshenkova, 1974).

Electrochemical Applications

- Electrochemical Performance : The compound has been studied in the context of enhancing the electrochemical performance of LiNi0.5Mn1.5O4 cathodes. A new electrolyte based on fluorinated 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane solvent was found to improve the electrochemical performance (Luo, Lu, Zhang, Yan, Xie, & Mao, 2016).

Crystallography

- Crystal Structure Analysis : Research on the crystal structure of derivatives of this compound, such as [1,3-bis(dimethylarsino)-2-chloro-1,1,3,3-tetrafluoropropane]tetracarbonylchromium, has contributed to the understanding of molecular conformations and bonding (Nowell & Trotter, 1972).

Mechanism of Action

Target of Action

3-Chloro-1,1,1,3-tetrafluoropropane is primarily used as a reagent for the fluorination of chloropropenes . Chloropropenes are a group of organic compounds that are used in various chemical reactions. The role of this compound in these reactions is to introduce fluorine atoms into the chloropropene molecules .

Result of Action

The primary result of the action of this compound is the fluorination of chloropropenes . This can lead to the formation of new compounds with different properties. The specific molecular and cellular effects of these new compounds would depend on their structure and properties.

Safety and Hazards

3-Chloro-1,1,1,3-tetrafluoropropane is poisonous by inhalation . It emits toxic fumes of chlorine and fluorine when heated to decomposition . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

3-chloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOMEYREADWKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382022 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149329-29-3 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research regarding 3-chloro-1,1,1,3-tetrafluoropropane in the provided abstract?

A1: The research focuses on a specific chemical process: the dehydrofluorination of this compound to produce 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd). [] This process aims to achieve a high selectivity of HCFC-1233zd using steam vapor as the reaction medium and a specific, yet undisclosed, catalyst. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

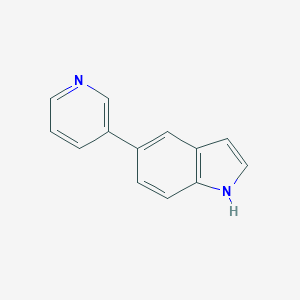

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

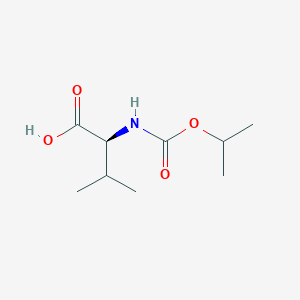

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

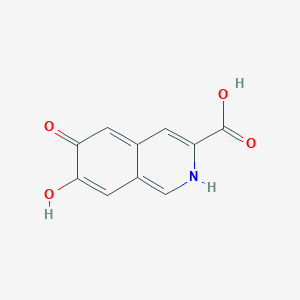

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)

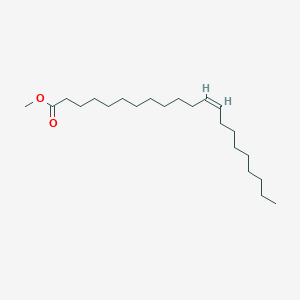

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)